molecular formula C21H16N2O2S B2593432 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 313276-63-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2593432
CAS No.: 313276-63-0
M. Wt: 360.43
InChI Key: INVVOWTUSHAQPQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl ring at the 3-position, which is further connected via an amide bond to a 2-methoxy-substituted benzamide group. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic and heterocyclic interactions are critical. The benzothiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, while the methoxy group improves solubility and electronic properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-18-11-4-2-9-16(18)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-5-12-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVOWTUSHAQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3-bromoanisole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antibacterial and anticancer agent.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It has been shown to inhibit certain enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: In the industry, this compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can disrupt cellular processes, leading to cell death in cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name (CAS/Reference) Benzothiazole Substitution Phenyl Position Substituent on Benzamide Molecular Weight (g/mol) Key Features
Target Compound None 3-position 2-methoxy ~362.42 Balanced solubility and lipophilicity; potential sirtuin modulation inferred from analogs .
2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide () 6-methyl 4-position 2-methoxy ~376.45 Increased steric bulk due to methyl group; may enhance stability .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () None 2-position 4-butoxy ~402.48 Higher lipophilicity; potential for improved membrane permeability but reduced aqueous solubility .
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide () Imidazothiazole replacement 3-position 2-methoxy ~375.43 Enhanced electronic effects; reported anti-diabetic and anti-inflammatory activity .
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide () None 3-position Phenoxyacetamide ~378.45 Flexible acetamide linker; altered binding interactions .

Crystallographic and Spectroscopic Insights

  • Crystal Arrangement (): Benzothiazole-containing compounds like N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit non-centrosymmetric crystal packing, crucial for nonlinear optical (NLO) applications. The target compound’s methoxy group may further polarize the structure, enhancing NLO properties .
  • X-ray Analysis () : Structural analogs such as (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide show planar geometries with dihedral angles <10° between aromatic rings, favoring strong intermolecular interactions .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 360.4289 g/mol
  • CAS Number : 313276-63-0

Target Pathogens

The primary target for this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits its anti-tubercular activity through interaction with specific biochemical pathways within the bacterium, leading to growth inhibition.

Mode of Action

Benzothiazole derivatives like this compound are known to interfere with various cellular processes in bacteria. The proposed mechanisms include:

  • Inhibition of cell wall synthesis.
  • Disruption of metabolic pathways critical for bacterial growth.

Pharmacokinetics

Studies have indicated that benzothiazole derivatives possess favorable pharmacokinetic profiles. Key parameters include:

  • Absorption : Enhanced solubility due to the methoxy group increases bioavailability.
  • Distribution : The lipophilic nature allows effective tissue penetration.
  • Metabolism : Typically metabolized in the liver with potential for active metabolites.
  • Excretion : Primarily renal excretion of metabolites.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown significant activity against:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated antifungal activity against Candida species.

Anticancer Activity

Recent research has highlighted the potential anticancer effects of this compound. Notable findings include:

  • Inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Induction of apoptosis and cell cycle arrest in treated cells.

Study 1: Anticancer Evaluation

A study investigated a series of benzothiazole derivatives for anticancer activity. This compound was found to significantly inhibit cell proliferation in A431 and A549 cells. The study utilized assays such as MTT for viability assessment and flow cytometry for apoptosis analysis.

CompoundCell LineIC50 (µM)Mechanism
This compoundA4315.4Apoptosis induction
This compoundA5496.8Cell cycle arrest

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties by measuring cytokine levels (IL-6 and TNF-α) in macrophages treated with the compound. Results indicated a dose-dependent decrease in cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 1,3-benzothiazole derivatives and substituted benzamides. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions is a standard approach . Microwave-assisted synthesis or one-pot multicomponent reactions can enhance yields (60–85%) by reducing side reactions . Key factors include solvent polarity (DMF or dichloromethane), temperature control (60–100°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from by-products like unreacted amines or acylated intermediates .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and amide carbonyl signals (e.g., δ ~165–170 ppm for the benzamide C=O) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 393.08) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving crystal structures, particularly to analyze π-π stacking between benzothiazole and phenyl moieties .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings often focus on:

  • Antimicrobial Assays : Broth microdilution (MIC values against Staphylococcus aureus or E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial FtsZ or human kinases (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} ~10–50 µM in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Compound Purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. p53-null) to identify pathway-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvents (e.g., DMSO/PEG 400) or nanoformulation (liposomes, ~100 nm particle size) .
  • Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., methoxy group demethylation) and guide structural modifications (e.g., fluorination at vulnerable positions) .
  • Pharmacokinetics : LC-MS/MS to monitor plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like BRAF kinase (e.g., hydrogen bonding with hinge region residues) .
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) .
  • QSAR Studies : Develop models correlating substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

Q. What experimental designs are critical for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
  • Chemical Proteomics : Use affinity pulldown with biotinylated probes to identify off-target interactions .
  • Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis vs. autophagy) post-treatment .

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